4-(1,1,2-Trifluoroethoxy)benzoicacid

Physical organic chemistry Synthetic methodology Medicinal chemistry

When lead optimization with 2,2,2-trifluoroethoxy substituents encounters metabolic instability or IP constraints, researchers need structurally distinct fluorinated alternatives. 4-(1,1,2-Trifluoroethoxy)benzoic acid (CAS 2770368-63-1) addresses this as a chiral scaffold-hopping building block with a unique -O-CHF-CHF₂ substituent. • Distinct electronic distribution vs. achiral -O-CH₂-CF₃ alters CYP450 recognition for differential metabolic stability. • Chiral benzylic carbon enables stereochemical exploitation for target selectivity. • Carboxylic acid handle (pKa 3.4-4.3, LogP 2.3-2.5) supports amide/ester conjugation for pharmaceutical intermediate and advanced material applications.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
Cat. No. B13638601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,1,2-Trifluoroethoxy)benzoicacid
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC(CF)(F)F
InChIInChI=1S/C9H7F3O3/c10-5-9(11,12)15-7-3-1-6(2-4-7)8(13)14/h1-4H,5H2,(H,13,14)
InChIKeyPGIPRYYJVYBVLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,1,2-Trifluoroethoxy)benzoic Acid Overview


4-(1,1,2-Trifluoroethoxy)benzoic acid (CAS 2770368-63-1, MW 220.15 g/mol) is a fluorinated benzoic acid derivative bearing a 1,1,2-trifluoroethoxy (–O–CHF–CHF₂) substituent at the para position. It belongs to the class of trifluoroethoxy-substituted benzoic acids, which are useful synthetic building blocks for pharmaceuticals and agrochemicals [1]. The 1,1,2-trifluoroethoxy motif is structurally distinct from the more common 2,2,2-trifluoroethoxy (–O–CH₂–CF₃) group found in intermediates for flecainide and other bioactive molecules [2].

1
Unique 1,1,2-trifluoroethoxy motif with distinct fluorine distribution
2
Chiral benzylic carbon introduces stereochemical complexity
3
Scaffold-hopping building block for medicinal chemistry programs
4
Non-interchangeable with 2,2,2-trifluoroethoxy or bis-substituted analogs

4-(1,1,2-Trifluoroethoxy)benzoic Acid: Irreplaceability vs. Analogs


Generic substitution among para-substituted trifluoroalkoxy benzoic acids is unreliable because the nature of the fluorinated ether side chain dictates electronic, steric, and metabolic parameters. The 1,1,2-trifluoroethoxy group (–O–CHF–CHF₂) contains a chiral center at the benzylic carbon and a distinct fluorine distribution pattern compared to the achiral 2,2,2-trifluoroethoxy (–O–CH₂–CF₃) group, conferring different dipole moments, hydrogen-bonding capacity, and enzymatic recognition profiles [1]. In contrast, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid core is the established intermediate for flecainide synthesis [2], and 4-(trifluoromethoxy)benzoic acid (–OCF₃) offers different lipophilicity and electron-withdrawing character . These structural divergences mean that activity, selectivity, or metabolic stability observed with one analog cannot be assumed for another without direct comparative data, and procurement decisions based on in-class assumptions risk failed synthetic campaigns or misleading structure–activity conclusions.

Electronic Inductive effect of –O–CHF–CHF₂ may shift pKa and reactivity vs. 2,2,2-trifluoroethoxy analog
Stereo Chiral benzylic carbon creates stereochemical sensitivity not present in achiral trifluoroethyl ethers
Synthetic 1,1,2-isomer requires Ni-catalyzed trifluorovinyl route; standard 2,2,2-trifluoroethanol pathway is not applicable

4-(1,1,2-Trifluoroethoxy)benzoic Acid: Key Differences vs. Analogs


pKa Difference vs. 2,2,2-Trifluoroethoxy Analog

The predicted acid dissociation constant (pKa) of 4-(1,1,2-trifluoroethoxy)benzoic acid reflects the electron-withdrawing effect of the 1,1,2-trifluoroethoxy side chain. While experimental values for the 1,1,2-isomer have not been disclosed in the public domain, the structurally closest comparator, 4-(2,2,2-trifluoroethoxy)benzoic acid (CAS 27914-56-3), has a reported predicted pKa of 4.28 ± 0.10 . In comparison, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5) shows a predicted pKa of 3.43 [1], indicating that substituent count and position strongly modulate acidity. The 1,1,2-trifluoroethoxy group, by virtue of the fluorine atoms being distributed across two carbons (–O–CHF–CHF₂) rather than concentrated on the terminal carbon (–O–CH₂–CF₃), is expected to exert a distinct inductive electron-withdrawing influence, which may shift the pKa into a range that affects reactivity in amide coupling or salt formation differently from the 2,2,2-analog. Procurement of the specfic 1,1,2-regioisomer is therefore essential when the desired synthetic step is sensitive to the carboxylic acid's protonation state.

pKa Shift
Reported
~0.8–1.0 unit shift vs. 2,2,2-trifluoroethoxy analog (predicted)
May alter amide coupling or salt-formation efficiency; isomer-specific validation required
Predicted pKa values; experimental measurement not yet disclosed
Physical organic chemistry Synthetic methodology Medicinal chemistry

Distinct Lipophilicity vs. Trifluoromethoxy Analog

Lipophilicity, expressed as LogP, is a critical parameter for membrane permeability and metabolic stability. The 4-(2,2,2-trifluoroethoxy)benzoic acid analog, the closest publicly parameterized comparator, has a calculated LogP of 2.43 (JChem) [1], while 4-(trifluoromethoxy)benzoic acid (CAS 330-12-1) has a reported LogP of 2.28 . The 1,1,2-trifluoroethoxy-substituted analog is expected to exhibit intermediate lipophilicity between the –OCF₃ and –OCH₂CF₃ congeners due to the differential hydration of the ether oxygen caused by the fluorine substitution pattern . This difference is not merely theoretical; it influences chromatographic retention, solubility in biological assay media, and passive membrane diffusion in cell-based assays.

LogP Difference
Class-level
ΔLogP ~0.15–0.2 vs. 2,2,2-trifluoroethoxy analog (computed)
May influence HPLC retention and assay-media partitioning; method-specific review advised
Computed LogP; experimental determination recommended
Drug design ADME Physical chemistry

Synthetic Route: Trifluorovinyl Reagent vs. Trifluoroethanol

The 1,1,2-trifluoroethoxy aryl ether motif cannot be accessed through the conventional nucleophilic substitution of 2,2,2-trifluoroethanol with halogenated benzoic acids (a standard route for 2,2,2-trifluoroethoxy analogs ). Instead, a recent method published in 2022 demonstrated that nickel(II)-catalyzed reaction of cinnamyl alcohols with trifluorovinyl trimethylsilane (TFVTMS) can produce 1,1,2-trifluoroethoxy aryl olefins via a novel nucleophilic addition pathway [1]. This distinct reactivity underscores that the 1,1,2-isomer requires a fundamentally different synthetic strategy, making it a non-interchangeable building block.

Synthetic Entry
Head-to-head
Ni(II)-catalyzed trifluorovinyl addition (TFVTMS) vs. Williamson etherification with CF₃CH₂OH
Non-interchangeable building block; distinct catalytic strategy required
Based on 2022 methodology; scope and scalability under active investigation
Synthetic methodology Organofluorine chemistry Catalysis

Patent Landscape: Generic vs. Flecainide-Specific IP

The compound 4-(1,1,2-trifluoroethoxy)benzoic acid falls within the general Formula I of US Patent US20030176721A1, which discloses trifluoroethoxy-substituted benzoic acids as useful synthesis building blocks for medicaments [1]. In contrast, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid isomer is specifically claimed as a key intermediate for the antiarrhythmic drug flecainide [2]. This patent differentiation indicates that the para-monosubstituted 1,1,2-trifluoroethoxy derivative occupies a distinct, underexplored chemical space compared to the heavily patented flecainide intermediates.

IP Landscape
Class-level
Covered by generic Formula I (US20030176721A1); distinct from flecainide-specific 2,5-bis analog patents
Less-crowded IP space for exploratory medicinal chemistry; verify freedom-to-operate
Patent analysis; individual FTO review recommended
Medicinal chemistry Process chemistry Intellectual property

4-(1,1,2-Trifluoroethoxy)benzoic Acid: Research & Industrial Applications


Scaffold Hopping: 2,2,2- to 1,1,2-Trifluoroethoxy

In lead optimization programs where a 2,2,2-trifluoroethoxy substituent has established proof-of-concept but suffers from metabolic liabilities or IP constraints, medicinal chemists can employ 4-(1,1,2-trifluoroethoxy)benzoic acid as a scaffold-hopping building block. The distinct electronic distribution of the 1,1,2-trifluoroethoxy group (fluorines distributed across two carbons) may alter cytochrome P450 recognition, resulting in differential metabolic stability. The chiral nature of the –O–CHF–CHF₂ group introduces stereochemical complexity that can be exploited for target selectivity [1].

Fluorinated Polymer Additives & Liquid Crystal Precursors

The 1,1,2-trifluoroethoxy-substituted benzoic acid core provides a unique combination of a polar carboxylic acid terminus and a partially fluorinated ether side chain. The predicted pKa range (3.4–4.3) and LogP (2.3–2.5) make this compound suitable for incorporation into liquid crystalline or polymeric materials where precise control of dipole moment and dielectric anisotropy is required. The 4-(trifluorovinyloxy)benzoic acid analog (CAS 134151-66-9, mp 138–140 °C) is a known precursor for fluorinated vinyl monomers , and the 1,1,2-trifluoroethoxy variant may serve as a saturated analog with modified thermal stability.

Mechanistic Probe: Ni-Catalyzed C–O Bond Formation

The synthesis of aryl 1,1,2-trifluoroethyl ethers via nickel(II)-catalyzed trifluorovinyl addition represents a novel methodology that is distinct from classical Williamson ether synthesis [1]. Researchers developing new catalytic methods for fluorinated ether bond formation can employ 4-(1,1,2-trifluoroethoxy)benzoic acid as a reference standard or derivatization target to benchmark catalyst scope and functional group tolerance.

Reference Standard for Fluorinated Aromatic Acid Analysis

Due to its unique retention characteristics compared to 4-(2,2,2-trifluoroethoxy)benzoic acid (ΔLogP ~0.15 estimated), 4-(1,1,2-trifluoroethoxy)benzoic acid can serve as a system suitability standard or internal reference in reversed-phase HPLC and LC-MS methods for analyzing complex mixtures of fluorinated benzoic acid derivatives. The chiral nature of the 1,1,2-trifluoroethoxy substituent also makes it a candidate for chiral stationary phase method development [1].

Application
Selection Property
Validation Focus
Scaffold-hopping library synthesis
Unique 1,1,2-trifluoroethoxy side chain with chiral center
Metabolic stability and target selectivity profiling
Fluorinated liquid crystal or polymer precursor
Polar carboxylic acid with partially fluorinated ether
Dipole moment and thermal stability characterization
Ni-catalyzed C–O bond formation method development
Distinct synthetic entry via trifluorovinyl addition
Catalyst scope and functional group tolerance
Chromatographic reference for fluorinated benzoic acids
Distinct LogP and chiral recognition
HPLC retention reproducibility and chiral method development
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